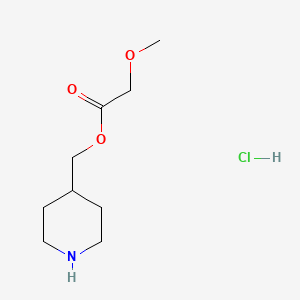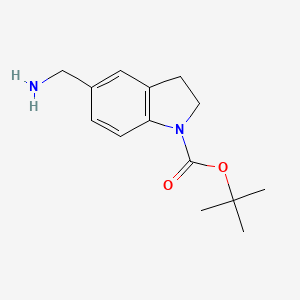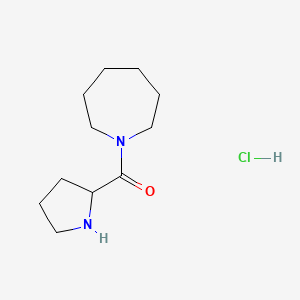![molecular formula C18H29BrClNO B1441118 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-60-3](/img/structure/B1441118.png)
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Vue d'ensemble
Description
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C18H29BrClNO and a molecular weight of 390.8 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can be determined by its molecular formula, C18H29BrClNO . This indicates that the molecule contains 18 carbon atoms, 29 hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, such as its melting point, boiling point, solubility, and stability, are not provided in the sources I found. These properties can be determined through experimental methods or predicted using computational chemistry tools.Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of various piperidine and related compounds, providing valuable insights into their chemical properties and potential applications. For instance, compounds similar to the specified chemical structure have been synthesized and characterized through various methods, indicating their potential utility in different scientific contexts. In one study, a variety of piperidine derivatives were synthesized and characterized for their potential in scientific applications, demonstrating the flexibility and diversity of this chemical structure in research applications (Mollet et al., 2011).
Medicinal Chemistry
Piperidine structures and their derivatives are of interest in medicinal chemistry due to their potential therapeutic properties. For example, certain piperidine derivatives have been explored for their vasodilation properties, offering insights into their potential use in medical applications (Girgis et al., 2008). Additionally, studies have synthesized and characterized piperidine structures with potential anticancer properties, highlighting the significance of such compounds in drug development (Rehman et al., 2018).
Coordination Chemistry
Piperidine derivatives have also been studied in the context of coordination chemistry. Research has explored the unique coordination chemistry of copper (II) complexes involving N,N,O-donor Schiff-base ligands derived from piperidine structures. These studies offer insights into the role of these compounds in complex chemical reactions and their potential applications in materials science and other fields (Majumder et al., 2016).
Polymerization and Material Science
In the field of polymerization and material science, piperidine structures have been utilized in the synthesis of copolymers and other materials. For instance, novel copolymers of styrene were synthesized using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, showcasing the potential of piperidine derivatives in creating new materials with specific properties (Kharas et al., 2016).
Safety And Hazards
The safety data sheet (SDS) for 2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride should provide information on its hazards, handling precautions, and first aid measures . As a general rule, all chemicals should be handled with appropriate safety equipment and procedures to minimize risk of exposure and harm .
Propriétés
IUPAC Name |
2-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)14-8-9-17(16(19)13-14)21-12-10-15-7-5-6-11-20-15;/h8-9,13,15,20H,4-7,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLFYXPBMWMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)

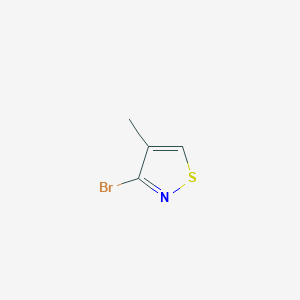
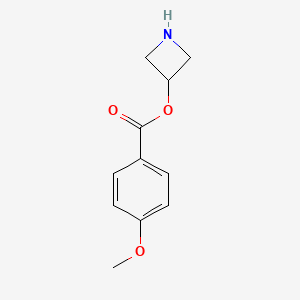
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)
